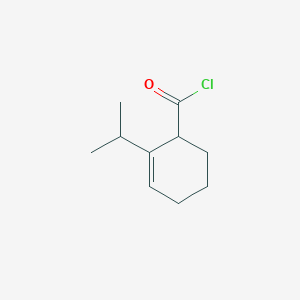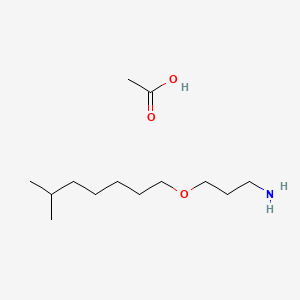
3-(Isooctyloxy)propylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isooctyloxy)propylammonium acetate is a chemical compound with the molecular formula C13H29NO3 and a molecular weight of 247.37 g/mol . It is an ionic liquid, which means it is a salt in the liquid state that typically has low volatility and high thermal stability. These properties make it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isooctyloxy)propylammonium acetate can be achieved through a two-step process. The first step involves the reaction of 3-chloropropylamine with isooctanol to form 3-(Isooctyloxy)propylamine. This reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions. The second step involves the neutralization of 3-(Isooctyloxy)propylamine with acetic acid to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Isooctyloxy)propylammonium acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Various nucleophiles such as halides or amines; reactions can be conducted in polar solvents like water or dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products can include carboxylic acids or aldehydes.
Reduction: The primary products are usually alcohols or amines.
Substitution: The products depend on the nucleophile used, resulting in different substituted ammonium salts.
Scientific Research Applications
3-(Isooctyloxy)propylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 3-(Isooctyloxy)propylammonium acetate involves its interaction with various molecular targets. As an ionic liquid, it can disrupt the hydrogen bonding network of water, enhancing the solubility of hydrophobic compounds. This property makes it effective in processes like biomass dissolution and organic synthesis . The acetate ion can also act as a nucleophile in chemical reactions, facilitating various transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-(Isononyloxy)propylammonium acetate
- 3-(Isooctyloxy)propylammonium chloride
- 3-(Isooctyloxy)propylammonium bromide
Uniqueness
Compared to similar compounds, 3-(Isooctyloxy)propylammonium acetate offers unique advantages such as:
- Enhanced Solubility : Its ionic nature improves the solubility of various compounds.
- Thermal Stability : It has a high thermal stability, making it suitable for high-temperature applications.
- Versatility : It can be used in a wide range of chemical reactions and industrial processes.
Properties
CAS No. |
68379-12-4 |
|---|---|
Molecular Formula |
C13H29NO3 |
Molecular Weight |
247.37 g/mol |
IUPAC Name |
acetic acid;3-(6-methylheptoxy)propan-1-amine |
InChI |
InChI=1S/C11H25NO.C2H4O2/c1-11(2)7-4-3-5-9-13-10-6-8-12;1-2(3)4/h11H,3-10,12H2,1-2H3;1H3,(H,3,4) |
InChI Key |
GSIAFAPJNSNMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOCCCN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



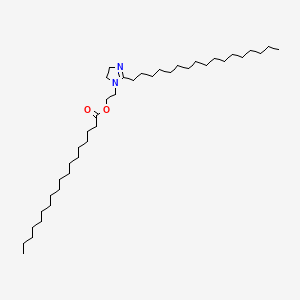

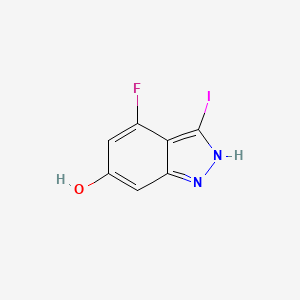
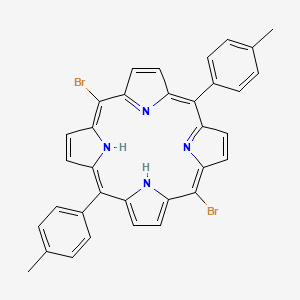
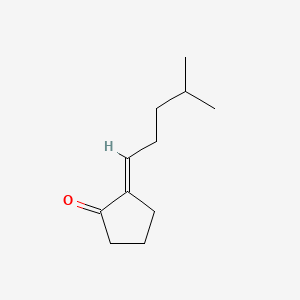


![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
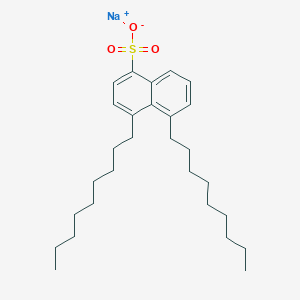

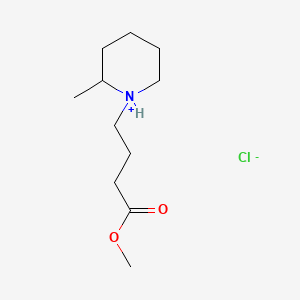
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
